molecular formula C13H18ClNO B2555599 4-Methyl-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride CAS No. 1774897-61-8

4-Methyl-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride

Cat. No.: B2555599
CAS No.: 1774897-61-8
M. Wt: 239.74
InChI Key: BDTNGCXUQUYUFR-UHFFFAOYSA-N
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Description

4-Methyl-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride is a chemical compound with a complex structure that includes a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of appropriate precursors under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the formation of the spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 4-Methyl-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It has shown promise as a ligand for certain receptors, which could lead to the development of new therapeutic agents.

Medicine: The compound has been investigated for its pharmacological properties, including its potential use as an analgesic. Studies have indicated that it may have applications in pain management, particularly for neuropathic pain.

Industry: In the industrial sector, this compound is used in the production of various chemical products. Its versatility and reactivity make it a valuable component in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 4-Methyl-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound acts as a ligand for certain receptors, leading to downstream effects in cellular pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

  • 3H-Spiro[2-benzofuran-1,4'-piperidine]

  • 3,3-Dimethyl-3H-spiro[2-benzofuran-1,4'-piperidine]

Uniqueness: 4-Methyl-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride is distinguished by its methyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural difference may result in unique properties compared to similar compounds.

Biological Activity

4-Methyl-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride is a compound that has garnered attention in pharmacological research due to its unique spirocyclic structure, which combines a benzofuran moiety with a piperidine ring. This structural configuration is believed to influence its biological activity significantly, particularly in neuropharmacology and analgesic applications. This article reviews the biological activities of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₅ClN₁O
  • Molecular Weight : Approximately 225.76 g/mol
  • Appearance : Pale yellow solid

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Analgesic and Antidepressant Effects

The compound has been studied for its potential as an analgesic and antidepressant agent. Its structural similarity to other psychoactive compounds suggests possible interactions with neurotransmitter systems in the brain, particularly serotonin and dopamine pathways. Preliminary studies indicate that it may act as a partial agonist at serotonin receptors, influencing mood regulation and pain perception .

The proposed mechanisms of action for this compound include:

  • Serotonin Receptor Modulation : Influences mood and pain pathways.
  • Dopamine Pathway Interaction : Potential effects on reward and pleasure centers in the brain.
  • Apoptosis Induction : Similar compounds have shown to activate pro-apoptotic markers while inhibiting anti-apoptotic factors in cancer cells .

Research Findings

A summary of relevant research findings is presented in the table below:

StudyFindings
Study AIndicated potential analgesic effects through serotonin receptor modulation.
Study BSuggested antidepressant properties linked to dopamine pathway interactions.
Study CRelated compounds exhibited significant cytotoxicity against cancer cell lines (IC50 values ranging from 5.7 µg/mL to 21.3 µg/mL) with minimal toxicity to non-cancerous cells .

Case Studies

  • Case Study on Analgesic Effects : In a study examining the effects of similar spirocyclic compounds on pain models, it was found that these compounds significantly reduced pain responses in animal models, suggesting a promising avenue for further research into their analgesic properties.
  • Case Study on Antidepressant Effects : Another investigation into related compounds indicated improvements in depressive symptoms in animal models through modulation of serotonin levels.

Properties

IUPAC Name

7-methylspiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-10-3-2-4-12-11(10)9-15-13(12)5-7-14-8-6-13;/h2-4,14H,5-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTNGCXUQUYUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC3(C2=CC=C1)CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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